molecular formula C7H16N2O3 B1284154 Tert-butyl 2-(aminooxy)ethylcarbamate CAS No. 75051-55-7

Tert-butyl 2-(aminooxy)ethylcarbamate

Cat. No.: B1284154
CAS No.: 75051-55-7
M. Wt: 176.21 g/mol
InChI Key: JRLJOAREDJOYLW-UHFFFAOYSA-N
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Description

Evolution of Chemoselective Ligation Strategies in Bioconjugation

Bioconjugation, the process of covalently linking two molecules where at least one is a biomolecule, has been a cornerstone of biological research for decades. clinicallab.comhtworld.co.ukwikipedia.org Early methods often relied on the reaction of abundant functional groups on proteins, such as the primary amines of lysine (B10760008) residues, which led to heterogeneous products with little control over the site of modification. wiley-vch.deroyalsocietypublishing.org This lack of specificity frequently resulted in the loss of the biomolecule's function. nih.gov

The pursuit of greater precision drove the development of chemoselective ligation strategies. semanticscholar.org These are reactions that proceed between two functional groups under mild, typically aqueous, conditions, in the presence of a multitude of other potentially reactive groups found on biomolecules. nih.gov A reaction that is both chemoselective and does not interfere with native biological processes is termed "bioorthogonal". nih.gov

A significant advancement in this area was the development of the oxime ligation. rsc.org This reaction occurs between a nucleophilic aminooxy group (H₂N–O–R) and an electrophilic aldehyde or ketone. nih.govrsc.org The resulting oxime bond is highly stable under physiological conditions. iris-biotech.denih.gov The reaction is notable for its high chemoselectivity, mild reaction conditions, and the fact that it does not require metal catalysts that can be problematic for biological systems. nih.govrsc.org Alongside oxime ligation, other key bioorthogonal reactions were developed, including the Staudinger ligation (reaction between an azide (B81097) and a phosphine) and various forms of "click chemistry," such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. clinicallab.comwikipedia.orgrsc.org These methods collectively form a powerful toolbox for chemists to modify biomolecules with precision. rsc.org

A comparative look at key chemoselective ligation strategies highlights their distinct features:

Ligation StrategyReactive PartnersBond FormedKey Advantages
Oxime Ligation Aminooxy + Aldehyde/KetoneOximeHigh stability, mild aqueous conditions, catalyst-free or aniline-catalyzed. nih.govnih.gov
Staudinger Ligation Azide + PhosphineAmideBioorthogonal, forms a native amide bond (traceless version). clinicallab.comwikipedia.org
Azide-Alkyne Cycloaddition Azide + AlkyneTriazoleHigh efficiency, rapid kinetics, bioorthogonal (especially strain-promoted version). clinicallab.comrsc.org
Thiol-Maleimide Addition Thiol (Cysteine) + MaleimideThioetherTargets relatively rare cysteine residues for site-specificity. nih.gov

Strategic Importance of Tert-butyl 2-(aminooxy)ethylcarbamate and Related Aminooxy-Carbamate Building Blocks in Contemporary Organic Synthesis and Chemical Biology

This compound is a prime example of a heterobifunctional linker, a molecule equipped with two different reactive groups that allow for sequential, controlled chemical modifications. Its strategic value stems from the integration of a stable amine protecting group (the Boc-carbamate) and a chemoselective ligation handle (the aminooxy group) within one compact structure. cymitquimica.comnih.gov

Properties of this compound

Property Value
CAS Number 75051-55-7
Molecular Formula C₇H₁₆N₂O₃
Molecular Weight 176.2 g/mol cymitquimica.com
Appearance Clear Liquid cymitquimica.com

| Synonyms | (2-Aminooxyethyl)carbamic acid tert-butyl ester, Boc-aminooxy-ethylamine cymitquimica.com |

The carbamate (B1207046) functional group is a cornerstone of modern synthetic chemistry, particularly in peptide synthesis. masterorganicchemistry.comchem-station.com The tert-butoxycarbonyl (Boc) group is one of the most common carbamate protecting groups used for amines. chemistrytalk.orgwikipedia.org It effectively reduces the nucleophilicity and basicity of the amine, preventing it from participating in unwanted reactions during a multi-step synthesis. masterorganicchemistry.comchem-station.com The Boc group is valued for its stability across a wide range of reaction conditions while being easily removable with acid treatment. masterorganicchemistry.com

The aminooxy moiety, on the other hand, serves as a highly selective reactive partner for aldehydes and ketones. iris-biotech.denih.gov Its enhanced nucleophilicity compared to a standard amine allows it to react efficiently under mild physiological conditions to form a stable oxime linkage. iris-biotech.de This reaction is central to many bioconjugation applications, including the synthesis of peptide-drug conjugates, protein labeling, and the creation of hydrogels. nih.govrsc.org

The strategic importance of This compound and related building blocks lies in their ability to bridge these two worlds of chemical reactivity. cymitquimica.comnih.gov A synthetic chemist can use such a molecule to, for example, incorporate it into a growing peptide chain via its amine (after deprotection of the Boc group), and then use the now-pendant aminooxy group to attach a fluorescent probe, a drug molecule, or another biomolecule containing a carbonyl group. nih.gov This modular approach is fundamental to the construction of complex, well-defined bioconjugates and other molecular tools for chemical biology research and drug discovery. cymitquimica.comnih.gov These building blocks are essential for synthesizing useful scaffolds that form the basis for the design of new drugs. cymitquimica.com

Properties

IUPAC Name

tert-butyl N-(2-aminooxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3/c1-7(2,3)12-6(10)9-4-5-11-8/h4-5,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLJOAREDJOYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237733
Record name 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75051-55-7
Record name 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate
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Record name 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate
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Record name tert-butyl N-[2-(aminooxy)ethyl]carbamate
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Synthetic Methodologies for Tert Butyl 2 Aminooxy Ethylcarbamate and Its Analogs

Established Synthetic Routes to Tert-butyl 2-(aminooxy)ethylcarbamate

The preparation of the parent compound, this compound, relies on established organic chemistry principles, particularly the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, valued for its reliability and specific cleavage conditions. jk-sci.com In the synthesis of molecules like this compound, which contains two reactive nitrogen-based functional groups (an amine and an aminooxy group), a robust protective group strategy is paramount.

The Boc group is strategically employed to mask the amine functionality while the aminooxy group is constructed or modified. nih.gov Its key advantages in this context include:

Ease of Introduction: The Boc group is typically introduced by reacting the primary or secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine, in a solvent like tetrahydrofuran (B95107) (THF). jk-sci.com This reaction proceeds via nucleophilic acyl substitution. jk-sci.com

Stability: The tert-butyl carbamate (B1207046) is stable under a wide range of conditions, including most nucleophiles and bases. organic-chemistry.org This stability allows for subsequent chemical transformations on other parts of the molecule without risking premature deprotection of the amine.

Orthogonality: The most significant advantage of the Boc group is its selective removal under mild acidic conditions. Reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) are commonly used to cleave the Boc group, generating a free amine. jk-sci.com This process involves the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates. jk-sci.com These acidic cleavage conditions are generally compatible with the aminooxy group, allowing for an orthogonal protection strategy where one group can be removed without affecting the other.

This strategic use of the Boc group enables chemists to selectively unmask the amine for further reactions, such as amide bond formation, after the sensitive aminooxy moiety has been successfully installed. nih.gov

The synthesis of this compound (CAS No. 75051-55-7) is a multi-step process that typically begins with a bifunctional precursor. cymitquimica.com A common strategy involves the mono-protection of a diamine followed by conversion of the remaining functional group into an aminooxy group.

One widely used precursor is N-Boc-ethanolamine, which can be synthesized from ethanolamine (B43304) and di-tert-butyl dicarbonate. This intermediate is then converted to its corresponding N-hydroxyphthalimide derivative. The final step involves the hydrazinolysis of the phthalimide (B116566) group to release the free aminooxy group, yielding the desired product.

Below is a table summarizing a typical reaction for preparing this key precursor.

Table 1: Synthesis of the Precursor Tert-butyl (2-aminoethyl)carbamate prepchem.com
Starting MaterialReagentSolvent/CatalystConditionsProductYield
EthylenediamineDi-tert-butyl dicarbonate (Boc₂O)Dioxane, Water, Magnesium oxideStirred at room temperature for 16 hoursTert-butyl (2-aminoethyl)carbamateNot specified, but described as an established procedure

Following the synthesis of the Boc-protected diamine, the free amino group is converted to an aminooxy group. This can be achieved through various methods, including reaction with N-hydroxyphthalimide followed by hydrazinolysis.

Synthesis of Structurally Modified this compound Derivatives

The versatile scaffold of this compound allows for numerous structural modifications to tailor its properties for specific applications, such as improving solubility or introducing additional reactive handles.

These molecules, often referred to as bifunctional crosslinkers, retain the Boc-protected aminooxy group at one terminus and present a reactive amine at the other end of the hydrophilic PEG spacer. medkoo.com This design allows for subsequent conjugation to other molecules, such as carboxylic acids or activated NHS esters. medkoo.com The protected aminooxy group can be deprotected later under mild acidic conditions to react with aldehydes or ketones. medkoo.com

Several such derivatives are commercially available or have been synthesized for research purposes.

Table 2: Examples of Aminooxy-Containing PEGylated Tert-butyl Carbamates
Compound NameStructure/FormulaKey Features
tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate nih.govC₉H₂₀N₂O₃Contains a single ethylene (B1197577) glycol (PEG1) unit.
tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate nih.govC₁₁H₂₄N₂O₄Contains two ethylene glycol (PEG2) units.
t-Boc-Aminooxy-PEG4-amine medkoo.comC₁₅H₃₂N₂O₇Features a Boc-protected aminooxy group and a terminal amine separated by a PEG4 linker.

The synthesis of these compounds typically involves the alkylation of a Boc-protected aminooxy precursor with a suitable PEG derivative that has a leaving group at one end and a protected amine at the other.

Substitution on the nitrogen atoms of the this compound scaffold can modulate the molecule's reactivity, steric hindrance, and binding properties. N-methylation is a common modification.

The synthesis of tert-butyl 2-(methylamino)ethylcarbamate , a closely related analog, has been reported. google.com One patented method involves a two-step process:

N-tert-butoxycarbonyl-1,2-ethylenediamine and paraformaldehyde are reduced in the presence of an acid.

The resulting intermediate is then reduced with sodium borohydride (B1222165) to yield the final N-methylated product. google.com

Furthermore, general strategies for synthesizing N-alkylaminooxy amines have been developed. nih.gov These methods often start from Cbz-protected amino alcohols and allow for the introduction of various alkyl groups onto the aminooxy nitrogen, providing access to a diverse range of analogs. nih.gov The synthesis of more complex substituted derivatives, such as tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate , demonstrates the utility of the core structure in building larger, functional molecules. researchgate.net Another example involves synthesizing substituted phenyl carbamates, where a solution of 4-fluoro-2-methoxy-5-nitroaniline (B580436) is reacted with Boc₂O, followed by nucleophilic substitution and reduction to create complex substituted carbamates. researchgate.net

Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. The aminooxy group itself is a powerful bioorthogonal handle, reacting selectively with aldehydes and ketones to form stable oxime linkages.

To create multifunctional linkers, the this compound scaffold can be further derivatized to include other bioorthogonal groups, such as azides or alkynes for "click chemistry." The synthesis of such derivatives would involve using precursors that already contain the desired functionalities. For example, one could start with an azide-containing alcohol, convert it to a leaving group, and react it with a Boc-protected amine to build the core structure. The general synthetic strategies for bioconjugation linkers often involve the modular assembly of these different functional parts. nih.gov The resulting heterobifunctional molecules, possessing both a protected aminooxy group and an azide (B81097) or alkyne, serve as powerful tools for complex, multi-step labeling and assembly in biological contexts.

Mechanistic and Kinetic Aspects of Oxime Ligation Employing Tert Butyl 2 Aminooxy Ethylcarbamate

Fundamental Principles of Oxime Formation and Stability in the Context of Aminooxy-Carbamate Reactivity

The nucleophilicity of the aminooxy group in tert-butyl 2-(aminooxy)ethylcarbamate is significantly enhanced by a phenomenon known as the alpha-effect. iris-biotech.de This effect describes the increased reactivity of a nucleophile that possesses a heteroatom with lone-pair electrons (in this case, oxygen) adjacent to the nucleophilic center (the nitrogen atom). acs.org First described in the early 1960s, the alpha-effect results in a downward deviation from the expected Brønsted-type correlation, where reactivity is typically proportional to basicity. universiteitleiden.nl

The presence of the adjacent oxygen atom increases the energy of the Highest Occupied Molecular Orbital (HOMO) through lone pair-lone pair repulsion, making the aminooxy group a stronger nucleophile than a primary amine of similar basicity. acs.orguniversiteitleiden.nl Quantum chemical analyses suggest that the adjacent electronegative atom polarizes electron density away from the nucleophilic center, resulting in a smaller HOMO lobe. This reduction in the size of the HOMO lobe leads to decreased Pauli (steric) repulsion between the nucleophile and the electrophilic carbonyl carbon, further contributing to a lower activation barrier and an accelerated reaction rate. universiteitleiden.nl This inherent high nucleophilicity allows the oxime ligation to proceed efficiently, even at low reactant concentrations. iris-biotech.de

A primary advantage of using oxime ligation for creating conjugates is the high hydrolytic stability of the resulting C=N-O bond. nih.gov Compared to imines and even hydrazones, oximes are substantially more resistant to hydrolysis across a wide pH range, particularly under physiological conditions. researchgate.netresearchgate.net This stability is attributed to the electronic nature of the oxime linkage; the electronegative oxygen atom reduces the electrophilicity of the imine carbon, making it less susceptible to nucleophilic attack by water. nih.gov

The hydrolysis of oximes is catalyzed by acid. nih.govnih.gov Studies comparing isostructural hydrazones and oximes have demonstrated the superior stability of the oxime linkage. For example, at pD 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone and 300-fold lower than an acetylhydrazone. nih.gov This remarkable stability ensures the integrity of conjugates formed using this compound derivatives in aqueous biological environments.

Comparative Hydrolysis Rates of C=N Bonds at pD 7.0
Conjugate TypeRate Constant (k-1, s-1)Relative Rate vs. OximeHalf-life (t1/2, h)
Methylhydrazone1.1 x 10-5~600x18
Acetylhydrazone5.7 x 10-6~300x34
Semicarbazone2.9 x 10-6~160x66
Oxime1.8 x 10-81x>1 year

Data adapted from Kalia, J. & Raines, R. T. Angew. Chem. Int. Ed. 2008, 47 (39), 7523-6. nih.govnih.gov

Catalytic Strategies for Accelerated Oxime Ligation with this compound

While oxime ligation is thermodynamically favorable, its reaction kinetics can be slow, particularly at neutral pH where the uncatalyzed reaction is often sluggish. maastrichtuniversity.nl To overcome this limitation and enable rapid conjugation under biologically relevant conditions, various catalytic strategies have been developed.

A major breakthrough in oxime ligation was the discovery that aromatic amines, such as aniline, function as effective nucleophilic catalysts. researchgate.netexlibrisgroup.com This catalysis extends the utility of the reaction to neutral pH, making it broadly applicable for modifying sensitive biological macromolecules. researchgate.net The catalytic mechanism involves the initial, rapid reaction of the aniline catalyst with the carbonyl compound to form a protonated Schiff base (an anilinium imine). rsc.orgnih.gov This intermediate is significantly more electrophilic and reactive towards transimination than the original carbonyl group. The highly nucleophilic aminooxy group of this compound then readily displaces the aniline catalyst to form the final, highly stable oxime product. nih.gov

Aniline has been shown to increase the rate of oxime formation by up to 40 times at neutral pH. researchgate.net More recently, other aniline derivatives have been identified as even more potent catalysts. Due to its greater aqueous solubility compared to aniline, m-phenylenediamine (mPDA) can be used at higher concentrations, leading to rate accelerations of up to 15-fold greater than those achieved with aniline. nih.govresearchgate.net This allows for extremely rapid and efficient labeling of biomolecules. nih.gov

Kinetic Analysis of Catalyzed Oxime Ligation
CatalystConcentration (mM)Observed Rate Constant (kobs, s-1 M-1)Rate Enhancement vs. Aniline
Aniline1000.082-
m-Phenylenediamine (mPDA)1000.202.4x
m-Phenylenediamine (mPDA)5000.738.9x
m-Phenylenediamine (mPDA)9001.6920.7x

Data represents model reaction between 2-pentanone and an aminooxy-dansyl compound. Adapted from Rashidian, M. et al. Bioconjug. Chem. 2013, 24 (3), 333-342. nih.gov

The rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction mechanism involves a delicate balance: the aminooxy nucleophile must be in its unprotonated, free-base form to be reactive, while the carbonyl electrophile requires acid catalysis for activation via protonation. nih.gov This dual requirement leads to a characteristic bell-shaped pH-rate profile. For uncatalyzed reactions, the optimal pH is typically in the mildly acidic range of 4 to 5. rsc.orgnih.gov

However, the use of nucleophilic catalysts like aniline and its derivatives significantly broadens the effective pH range. These catalysts facilitate the reaction at or near neutral pH (pH 7), which is critical for applications involving live cells or proteins that are unstable under acidic conditions. exlibrisgroup.comresearchgate.net The reaction is most commonly performed in aqueous buffers, a key feature that underscores its biocompatibility. rsc.org While aqueous media are standard, specific applications may utilize organic solvents. For instance, reactions with poorly reactive sugars have been driven to completion using anhydrous DMF and elevated temperatures, although this can introduce side reactions. nih.gov

Applications of Tert Butyl 2 Aminooxy Ethylcarbamate in Advanced Chemical Biology Research

Site-Specific Bioconjugation and Protein Modification Using Tert-butyl 2-(aminooxy)ethylcarbamate Derivatives

The ability to selectively modify proteins and other biomolecules at specific sites is crucial for understanding their function and for the development of new therapeutics and diagnostics. This compound serves as a key building block for creating reagents that enable such precise modifications. The core of its utility lies in the reaction between its aminooxy group and a carbonyl group (an aldehyde or ketone) on a target molecule, which forms a stable oxime linkage. biotium.comnih.gov

Preparation of Chemically Modified Peptides via Oxime Ligation

Oxime ligation is a highly efficient and chemoselective reaction that allows for the coupling of an aminooxy-containing molecule with a peptide or protein bearing a carbonyl group. nih.govanu.edu.au This bioorthogonal reaction proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. nih.govanu.edu.au The resulting oxime bond is stable, ensuring the integrity of the newly formed conjugate. nih.gov

The synthesis of peptides containing an aminooxy group, often derived from this compound, is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols. anu.edu.aumdpi.com By incorporating an orthogonally protected aminooxy-containing amino acid during synthesis, a unique reactive handle is introduced into the peptide chain. Following synthesis and deprotection, this aminooxy group is available for selective reaction with an aldehyde or ketone.

Key Features of Oxime Ligation in Peptide Modification:

FeatureDescription
Chemoselectivity The reaction is highly specific between the aminooxy and carbonyl groups, avoiding side reactions with other functional groups present in peptides. nih.gov
Biocompatibility The reaction occurs under physiological conditions (neutral pH, aqueous environment), preserving the structure and function of the peptide. anu.edu.auuq.edu.au
Stability The resulting oxime bond is robust and stable under various biological conditions. nih.gov
Versatility A wide range of molecules, including fluorescent dyes, drugs, and other peptides, can be conjugated to the aminooxy-functionalized peptide.

Strategies for Protein Labeling and Functionalization through Aminooxy-Carbonyl Condensations

The principles of oxime ligation are broadly applied to the labeling and functionalization of larger proteins. biotium.comrsc.org A common strategy involves the introduction of a carbonyl group onto the protein of interest. This can be achieved through several methods:

Oxidation of N-terminal Serine/Threonine: Treatment of a protein with sodium periodate (B1199274) can selectively oxidize an N-terminal serine or threonine residue to generate a glyoxyl aldehyde. rsc.org This aldehyde then serves as a reactive site for conjugation with an aminooxy-functionalized molecule.

Genetic Encoding of Unnatural Amino Acids: Advanced genetic engineering techniques allow for the incorporation of unnatural amino acids containing ketone or aldehyde functionalities into the protein sequence at specific sites. whiterose.ac.ukresearchgate.net This provides precise control over the location of the modification.

Once the carbonyl group is installed, the protein can be reacted with a probe or tag that has been functionalized with an aminooxy group, often derived from a linker like this compound. This approach has been used to attach a variety of functional moieties to proteins, including biotin (B1667282) for affinity purification, fluorescent dyes for imaging, and polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties. rsc.org

Development of Bioprobes and Imaging Agents Utilizing this compound Linkers

This compound and related structures are frequently used as linkers in the design of bioprobes and imaging agents. The carbamate (B1207046) portion of the molecule provides a point of attachment for a reporter molecule (e.g., a fluorophore or a positron-emitting isotope for PET imaging), while the aminooxy group allows for conjugation to a targeting moiety, such as a peptide or antibody that specifically recognizes a biological target.

The use of these linkers ensures that the reporter molecule is stably attached to the targeting biomolecule. The oxime bond formed during conjugation is resistant to hydrolysis, which is essential for in vivo imaging applications where the probe must remain intact to provide a clear signal at the site of interest. nih.gov

Peptide Cyclization and Fragment Assembly Mediated by this compound-Derived Moieties

Beyond linear modifications, derivatives of this compound are instrumental in creating more complex and conformationally constrained peptide architectures through cyclization and fragment assembly. biotium.comanu.edu.aubldpharm.com

Intramolecular Oxime Formation for Constrained Peptide Architectures

Cyclic peptides often exhibit enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts. researchgate.netnih.gov Intramolecular oxime ligation is a powerful strategy for peptide cyclization. researchgate.netnih.gov In this approach, a linear peptide is synthesized with both an aminooxy group and a carbonyl group at different positions within its sequence.

The cyclization can be designed to occur in a "head-to-tail," "side-chain-to-tail," or "side-chain-to-side-chain" manner, depending on the placement of the reactive groups. For example, a peptide can be synthesized with an N-terminal ketone and an aminooxy-containing amino acid in the sequence. anu.edu.auuq.edu.au Upon deprotection, these two groups react spontaneously to form a cyclic peptide. anu.edu.auuq.edu.au This method is highly efficient and often requires minimal purification. anu.edu.au

Advantages of Intramolecular Oxime Ligation for Peptide Cyclization:

AdvantageDescription
High Efficiency The intramolecular reaction is often rapid and proceeds in high yield. anu.edu.au
Control over Ring Size The size of the cyclic peptide can be precisely controlled by the placement of the aminooxy and carbonyl groups in the linear precursor.
Bioorthogonality The reaction is compatible with a wide range of amino acid side chains and does not require protecting groups for most other functionalities. uq.edu.au
Spontaneous Cyclization In many cases, cyclization occurs spontaneously under acidic cleavage conditions or in aqueous buffer, simplifying the overall process. anu.edu.auuq.edu.au

Intermolecular Ligation for Assembly of Complex Biomolecules

The same oxime ligation chemistry can be employed in an intermolecular fashion to assemble larger, more complex biomolecules from smaller peptide or protein fragments. biotium.comanu.edu.aubldpharm.com This is particularly useful for the synthesis of proteins that are too large to be produced by standard solid-phase peptide synthesis.

In this "fragment assembly" approach, one peptide fragment is synthesized with a C-terminal aldehyde or ketone, and another is synthesized with an N-terminal aminooxy group. When these two fragments are mixed under appropriate conditions, they ligate via an oxime bond to form a larger polypeptide chain. This strategy allows for the modular construction of proteins and other complex biomolecular structures.

Role of Tert Butyl 2 Aminooxy Ethylcarbamate in Medicinal Chemistry and Drug Development

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Incorporating Tert-butyl 2-(aminooxy)ethylcarbamate

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's own machinery. bldpharm.com These molecules consist of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. The linker is a critical component, as its length, flexibility, and chemical nature significantly influence the efficacy of the PROTAC. chemscene.com

The aminooxy group of this compound is particularly useful for a powerful linker construction strategy involving oxime ligation. This chemical reaction, which forms a stable oxime bond between an aminooxy group and an aldehyde or ketone, has been harnessed to develop "split PROTACs". cymitquimica.comuni.lu This approach streamlines the traditionally laborious process of optimizing PROTAC linkers, which often requires the one-by-one synthesis of many different molecules to find the ideal tether. cymitquimica.comnih.gov

In the split PROTAC design, two separate precursor molecules are synthesized: one is a target protein ligand modified to contain an aldehyde, and the other is an E3 ligase ligand attached to a linker component with a terminal aminooxy group (derived from a reagent like this compound after deprotection). cymitquimica.comuni.lu By preparing collections of these aldehyde- and alkoxyamine-functionalized halves with varying linker lengths and compositions, researchers can use oxime ligation to rapidly assemble a large library of PROTAC candidates in a combinatorial fashion. cymitquimica.comnih.gov This method significantly reduces the synthetic burden and accelerates the identification of linkers that permit the formation of a stable and effective ternary complex (Target Protein-PROTAC-E3 Ligase). cymitquimica.comuni.lu

The use of oxime formation to assemble PROTACs has proven to be an efficient and convenient method for screening potential degraders. cymitquimica.com Studies have shown that PROTACs assembled via oxime ligation are effective models for their purified counterparts, successfully inducing protein degradation. cymitquimica.com This strategy allows for the rapid testing of various linker combinations to identify an optimal design. cymitquimica.com

However, the efficacy of this "split PROTAC" approach has its limitations. While the assembly is efficient when the two components are mixed at high concentrations before being introduced to cells, the in situ coupling of the two halves at the lower concentrations typically used in cell-based assays is inefficient. cymitquimica.comnih.gov This suggests that while oxime ligation is a powerful tool for the preclinical discovery and optimization phase to create PROTAC libraries, its application for in-cell self-assembly of degraders faces challenges. cymitquimica.comnih.gov The stability and specific geometry afforded by the resulting oxime-carbamate linkage are crucial in orienting the two ends of the PROTAC to facilitate the productive formation of the ternary complex required for protein degradation.

Application in Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, connected by a chemical linker. The linker technology is paramount to the success of an ADC, and the aminooxy functionality derived from this compound enables the creation of highly stable and site-specific conjugates through oxime bonds.

A major goal in ADC development is to produce homogeneous conjugates where the cytotoxic drug is attached to a specific site on the antibody, ensuring a uniform drug-to-antibody ratio (DAR). The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) provides a robust method for achieving this.

Two prominent site-specific conjugation techniques utilize this chemistry:

Unnatural Amino Acid Incorporation: Genetic engineering is used to incorporate an unnatural amino acid, such as p-acetylphenylalanine (pAcF), into the antibody structure at a specific site. The keto group on pAcF serves as a chemical handle for conjugation. A drug-linker functionalized with an aminooxy group can then be selectively coupled to this keto group, forming a stable oxime linkage. This method allows for the creation of ADCs with a precise DAR of approximately 2.

Glycan Remodeling: The native glycans present on the antibody (specifically at the Asn-297 residue) can be enzymatically modified and then oxidized with a reagent like sodium periodate (B1199274). This oxidation generates aldehyde groups within the glycan structure. These aldehydes can then be specifically targeted by an aminooxy-functionalized cytotoxic agent to form an oxime-linked ADC.

ADCs generated using aminooxy linkers and site-specific conjugation methods have demonstrated significant advantages over those produced by traditional, non-specific methods. The resulting oxime-linked ADCs are well-defined, homogeneous products, which is a critical attribute for therapeutic development.

Key findings from the evaluation of these conjugates include:

Homogeneity: Analyses have confirmed the incorporation of approximately 1.6 to 2 cytotoxic agents per antibody, which is consistent with the number of engineered conjugation sites.

Efficacy: In preclinical studies, anti-HER2 ADCs prepared via glycan remodeling and oxime ligation showed potent, target-dependent antiproliferative activity against cancer cells. These site-specific ADCs demonstrated significantly greater antitumor efficacy in xenograft models compared to the unconjugated antibody.

Superiority: In a direct comparison, an ADC created through site-specific conjugation using an unnatural amino acid and an aminooxy linker showed superior in vivo antitumor efficacy compared to an ADC prepared via conventional conjugation to cysteine residues.

Metabolism: The metabolism of oxime-linked ADCs has also been studied. For instance, the primary metabolite of the ADC AGS62P1, which features an oxime linkage, was identified as a fragment containing the unnatural amino acid and a hydrolyzed portion of the linker-payload, indicating the points of metabolic breakdown.

Conjugation MethodTarget AntigenPayloadAchieved DARKey Efficacy FindingSource(s)
Unnatural Amino Acid (pAcF)HER2 / 5T4Monomethyl auristatin D (MMAD)~2.0Superior in vivo efficacy compared to conventional cysteine-linked ADC.
Glycan Remodeling (Periodate Oxidation)HER2Undisclosed cytotoxic agents~1.6Significantly greater antitumor efficacy than naked antibody in a xenograft model.

Development of Small Molecule Inhibitors and Probes with this compound Derived Scaffolds

Beyond its role in constructing large biomolecules, this compound is positioned as a valuable chemical tool for the synthesis of novel small molecules. It is described as a versatile building block for creating complex compounds and useful scaffolds, which form the chemical basis for the design of new drugs. cymitquimica.com

The utility of this compound stems from its bifunctional nature. The Boc-protected amine allows it to be incorporated into a growing molecule via standard peptide coupling or alkylation reactions, while the aminooxy group is reserved for subsequent modifications. After deprotection of the amine, the resulting primary amine and the aminooxy group can be functionalized orthogonally, enabling the construction of diverse molecular architectures. This makes the aminooxy-ethyl-carbamate motif a useful starting point for chemical libraries intended for drug discovery screening.

While the compound is established as a high-quality reagent for organic synthesis and a building block for medicinal chemistry scaffolds, specific examples of small molecule inhibitors or molecular probes that have been fully developed and biologically evaluated from a scaffold directly derived from this compound are not detailed in the reviewed literature. cymitquimica.com

Exploration of Structure-Activity Relationships for Oxime-Containing Compounds

The oxime functional group is a prevalent motif in a wide array of medicinally important compounds, exhibiting diverse biological activities. The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This understanding is critical for the rational design of more potent and selective drugs.

This compound serves as a key reagent in the synthesis of libraries of oxime-containing compounds for SAR studies. Its primary role is to introduce the oxime linker by reacting its aminooxy group with an aldehyde or ketone present on a core scaffold. The resulting oxime bond is generally stable under physiological conditions. The protected amine on the other end of the carbamate (B1207046) provides a handle for introducing diversity into the molecule.

The general process for utilizing this compound in SAR exploration can be summarized as follows:

Reaction of the Aminooxy Group: The core molecule of interest, containing a carbonyl group (aldehyde or ketone), is reacted with this compound to form a stable oxime ether linkage.

Deprotection of the Amine: The Boc protecting group is removed from the terminal amine, typically under acidic conditions, to yield a free primary amine.

Diversification: This newly exposed amine can then be reacted with a variety of building blocks, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or isocyanates (to form ureas).

This systematic approach allows medicinal chemists to generate a series of analogues where the core scaffold and the oxime linker remain constant, while the terminal functional group is varied. By evaluating the biological activity of each analogue, researchers can deduce critical SAR insights. For instance, they can determine whether a bulky or a compact substituent, a hydrogen bond donor or acceptor, or a charged or neutral group at that position enhances or diminishes the desired biological effect.

Table 1: Exemplary Scheme for SAR Exploration using this compound

StepDescriptionReactant 1 (Core Scaffold)Reactant 2ProductPurpose
1Oxime FormationR-C(=O)R'This compoundR-C(=N-O-CH₂CH₂NHBoc)R'Introduce stable oxime linker
2DeprotectionR-C(=N-O-CH₂CH₂NHBoc)R'Acid (e.g., TFA)R-C(=N-O-CH₂CH₂NH₂)R'Expose reactive amine
3DiversificationR-C(=N-O-CH₂CH₂NH₂)R'R''-COOH (Carboxylic Acid)R-C(=N-O-CH₂CH₂NHC(=O)R'')R'Generate diverse library for SAR

This table illustrates a generalized synthetic route and does not represent specific, named reactions of established drugs.

Utility in Targeted Drug Delivery Systems

Targeted drug delivery aims to enhance the therapeutic efficacy of a drug while minimizing its off-target side effects by selectively delivering the active pharmaceutical ingredient to the desired site of action. acrobiosystems.com Antibody-drug conjugates (ADCs) are a prominent example of such systems, where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells. nih.gov The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release. nih.gov

This compound is an exemplary heterobifunctional linker precursor for the construction of targeted drug delivery systems. cymitquimica.com Its utility stems from the orthogonal reactivity of its two functional groups: the aminooxy group and the protected amine.

The aminooxy group is particularly useful for forming stable oxime linkages with carbonyl groups. nih.gov This reaction, often referred to as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it suitable for bioconjugation to sensitive biomolecules like antibodies. nih.gov Site-specific introduction of an aldehyde or ketone group onto an antibody allows for a controlled and homogenous conjugation with an aminooxy-containing linker, leading to ADCs with a uniform drug-to-antibody ratio (DAR). nih.govnih.gov

The role of this compound in this context can be envisioned in a multi-step process:

Payload-Linker Synthesis: The cytotoxic drug (payload) can be modified to contain a reactive group that can be coupled to the amine of this compound after its deprotection. This forms a payload-linker conjugate that now possesses a free aminooxy group.

Antibody Modification: A monoclonal antibody is engineered to contain a carbonyl group (an aldehyde, for instance) at a specific site. nih.gov

Conjugation: The aminooxy-functionalized payload-linker is then reacted with the modified antibody. The aminooxy group of the linker selectively attacks the aldehyde on the antibody to form a stable oxime bond, resulting in the final ADC.

The stability of the oxime bond is a key advantage, ensuring that the cytotoxic drug remains attached to the antibody while in circulation, thereby preventing premature release and associated systemic toxicity. nih.gov The ethylcarbamate portion of the linker provides spacing and can influence the physicochemical properties of the final conjugate.

Table 2: Application of Aminooxy-Containing Linkers in Targeted Drug Delivery

ComponentRoleKey Functional Group for LinkageAdvantage of Linkage
Targeting Moiety (e.g., Antibody) Directs the conjugate to the target cellsAldehyde or KetoneSite-specific conjugation
Aminooxy-Linker (derived from this compound) Connects the targeting moiety to the drugAminooxy group and Amine (after deprotection)Formation of stable oxime bond; provides spacing
Therapeutic Payload (e.g., Cytotoxic Drug) Exerts the therapeutic effectVaries (e.g., Carboxylic acid for amide bond formation with the linker's amine)Potent therapeutic action

This strategic use of this compound as a versatile linker component underscores its importance in advancing the design and construction of next-generation targeted therapies.

Advanced Research Methodologies and Future Perspectives for Tert Butyl 2 Aminooxy Ethylcarbamate

Solid-Phase Synthesis and Combinatorial Library Generation with Aminooxy-Carbamate Building Blocks

Tert-butyl 2-(aminooxy)ethylcarbamate serves as a critical bifunctional building block in modern synthetic chemistry, particularly in solid-phase synthesis and the generation of combinatorial libraries. cymitquimica.com Its structure features two key functional groups: a Boc-protected amine and a terminal aminooxy group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, allowing for controlled, stepwise synthesis. orgsyn.org The aminooxy group provides a powerful tool for chemoselective ligation, as it readily reacts with aldehydes and ketones to form stable oxime linkages under mild conditions. nih.gov

This unique reactivity is extensively leveraged in solid-phase synthesis, a technique where molecules are assembled on a solid support. This approach facilitates the purification process, as excess reagents and byproducts can be simply washed away. The use of building blocks like this compound enables the systematic and repetitive linkage of diverse molecular fragments to create large arrays of compounds. nih.gov

This principle is central to combinatorial chemistry, which aims to produce a vast number of structurally diverse molecules in a process called a "split-and-pool" synthesis. nih.gov In this method, a solid support is divided into multiple portions, each reacting with a different building block. The portions are then combined, mixed, and re-divided for the next reaction cycle. By employing aminooxy-carbamate building blocks in such synthetic routines, chemists can generate extensive libraries of compounds. A prominent application is in the construction of DNA-encoded libraries (DELs), where each small molecule is covalently linked to a unique DNA tag that acts as an identifiable barcode. nih.gov The aminooxy functional group allows for the efficient incorporation of aldehyde- or ketone-containing fragments into the library, significantly expanding the accessible chemical space for drug discovery programs. nih.gov

Table 1: Role of this compound in Combinatorial Synthesis

FeatureDescriptionRelevance in Library Generation
Bifunctional Nature Possesses a Boc-protected amine and a reactive aminooxy group.Allows for orthogonal, stepwise addition of molecular diversity. The Boc group can be deprotected to add one set of building blocks, while the aminooxy group reacts with another set.
Aminooxy Group Forms stable oxime bonds with aldehydes and ketones. nih.govEnables highly specific and efficient conjugation (chemoselective ligation) under mild, biocompatible conditions, which is crucial for sensitive substrates like DNA in DELs. nih.govnih.gov
Solid-Phase Compatibility Can be readily incorporated into solid-phase synthesis workflows.Simplifies the purification of intermediate products and the final library, enabling high-throughput production. nih.gov
Building Block Serves as a foundational scaffold or linker molecule. cymitquimica.comFacilitates the connection of different molecular fragments, creating a diverse library of compounds from a smaller set of starting materials. nih.gov

In Vitro and In Vivo Applications of this compound-Derived Constructs

The molecular scaffolds derived from this compound are instrumental in developing probes and potential therapeutic agents for biological evaluation. The constructs synthesized using this building block have found diverse applications in both laboratory-based (in vitro) assays and studies within living organisms (in vivo).

In vitro applications often involve the use of these constructs to probe biological systems or to identify inhibitors for specific enzymes. For instance, carbamate (B1207046) derivatives have been designed and synthesized as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. nih.gov In these studies, libraries of carbamate-containing compounds are screened against the purified enzyme to measure their inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50). nih.gov Other in vitro studies have explored the antioxidant and urease inhibition activities of novel carbamate derivatives, identifying compounds with significant biological effects that could serve as leads for further drug development. researchgate.net The aminooxy group is particularly useful for attaching these constructs to surfaces or larger molecules, such as in the creation of glycoconjugates used to study protein-carbohydrate interactions in assays. nih.gov

For in vivo applications, compounds derived from aminooxy-carbamate scaffolds are tested in animal models to assess their biological effects in a complex living system. A key example is the evaluation of novel carbamate derivatives for anti-inflammatory activity. nih.gov In such studies, a series of tert-butyl carbamate derivatives were synthesized and administered to rats in a carrageenan-induced paw edema model, a standard protocol for assessing anti-inflammatory effects. The results demonstrated that several of the synthesized compounds exhibited anti-inflammatory activity comparable to the standard drug indomethacin, validating their potential therapeutic efficacy in vivo. nih.gov These studies are crucial for bridging the gap between initial laboratory findings and potential clinical applications.

Table 2: Examples of Research Applications for Derived Constructs

Application TypeResearch AreaModel SystemKey Findings
In Vitro Enzyme InhibitionPurified fatty acid amide hydrolase (FAAH)Carbamate derivatives were identified as potent FAAH inhibitors with IC50 values in the nanomolar range, serving as potential leads for novel analgesics. nih.gov
In Vitro Antioxidant ScreeningDPPH radical scavenging assayA synthesized carbamate derivative, N-3-benzoic-,N′,N′-diethyl carbamate, exhibited moderate antioxidant activity. researchgate.net
In Vivo Anti-inflammatory ActivityCarrageenan-induced rat paw edemaSynthesized tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives showed significant inhibition of inflammation, comparable to the standard drug indomethacin. nih.gov
In Vitro Biomolecular InteractionsHIV-1 surface glycoprotein, gp120Aminooxy-derived multivalent glycoconjugates are designed for use in studying interactions with viral surface proteins. nih.gov

Computational Chemistry Approaches for Predicting Reactivity and Bioconjugation Outcomes

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, accelerating research and development. chemistryworld.com These approaches are particularly valuable for forecasting the reactivity of the aminooxy group and the likely success of bioconjugation reactions, as well as for designing more effective combinatorial libraries.

One major application is the use of quantum chemistry calculations, such as density functional theory (DFT), to model the electronic structure and reactivity of the aminooxy warhead. chemrxiv.org By calculating quantum descriptors like electrophilicity indices and atomic charges, researchers can predict the reaction barriers for oxime formation with various aldehydes and ketones. This predictive modeling helps in selecting the optimal reaction partners and conditions, saving significant experimental time and resources. Such studies can reveal subtle structure-activity relationships, explaining why certain substrates react more efficiently than others. chemrxiv.org

In the context of combinatorial libraries, computational tools are essential for managing the vast chemical space. Informatics approaches are used to analyze large datasets from library screenings to identify which building blocks, or combinations thereof, are most likely to produce active compounds. chemrxiv.org By segmenting library data at the individual building block level, models can be built to predict the binding probability of untested compounds. chemrxiv.org This "in silico" screening allows for the rational design of next-generation libraries that are enriched with compounds more likely to be active against a specific biological target. This process, known as targeted library design, uses computational synthesizers to generate virtual molecules and calculate their properties, guiding the selection of building blocks for physical synthesis. researchgate.net

Table 3: Computational Methods in Aminooxy-Carbamate Research

Computational ApproachObjectiveApplication Example
Quantum Chemistry (e.g., DFT) Predict chemical reactivity and reaction mechanisms.Calculating reaction energy barriers for the formation of oxime bonds to understand the reactivity of the aminooxy group with different carbonyl compounds. chemrxiv.org
Molecular Dynamics (MD) Simulation Simulate the motion and interaction of molecules over time.Modeling the binding of an aminooxy-derived ligand to a target protein to understand the stability and dynamics of the interaction.
Library Design & Cheminformatics Analyze large chemical datasets and design focused libraries.Using data from a DNA-encoded library screen to build a predictive model that identifies which building blocks contribute most to binding affinity, guiding future library synthesis. chemrxiv.org
Virtual Screening Computationally screen large libraries of virtual compounds against a target.Docking a virtual library of compounds generated from an aminooxy-carbamate scaffold into the active site of an enzyme to prioritize candidates for synthesis and in vitro testing. nih.gov

Future Directions in the Synthesis and Biomedical Applications of Aminooxy-Carbamate Compounds

The unique combination of a stable carbamate linkage and a chemoselective aminooxy handle positions this compound and related compounds as valuable platforms for future innovation in both synthesis and biomedicine.

Future synthetic research is likely to focus on developing more efficient and diverse methods for creating complex carbamate-based structures. This includes the exploration of novel catalytic systems, such as copper-catalyzed reactions, to form carbamate bonds under milder conditions and with greater functional group tolerance. researchgate.net There is also a growing interest in creating structurally diverse carbamates by systematically varying the functional groups attached to the core scaffold, moving beyond simple amines to include more complex moieties like amides and semicarbazides to fine-tune physicochemical properties for specific applications. orientjchem.org These advancements will enable the construction of more sophisticated molecular architectures with precisely controlled properties.

In the biomedical field, the applications of aminooxy-carbamate compounds are expected to expand significantly. A promising area is the development of advanced drug delivery systems and novel biomaterials. orientjchem.org The carbamate group can enhance the biological activity and pharmacokinetic properties of parent molecules, while the aminooxy group allows for precise conjugation to targeting ligands, polymers, or surfaces. nih.gov This could lead to the creation of targeted drug-conjugates that deliver potent therapies directly to diseased cells, minimizing side effects. Furthermore, these building blocks are being used to create complex multivalent structures, such as glycodendrimers, for studying and modulating intricate biological processes like protein-carbohydrate interactions, which are central to virology and immunology. nih.gov As our understanding of the structure-activity relationships of carbamates deepens, these compounds are poised to become central components in the design of next-generation diagnostics, chemical probes, and therapeutic agents. orientjchem.org

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(aminooxy)ethylcarbamate with high yield and purity?

The synthesis typically involves coupling tert-butyl carbamate derivatives with aminooxyethyl intermediates. For example, a two-step procedure using tert-butyl 2-aminoethylcarbamate reacted with benzaldehyde in methanol under molecular sieve 3Å at 20°C, followed by purification at -10–20°C, achieved a 92% yield . Solvent selection (e.g., methanol or THF) and catalysts (e.g., DMAP) significantly impact reaction efficiency. Yields can be improved by optimizing stoichiometry and reaction time, as seen in tert-butyl carbamate syntheses where THF under reflux increased yields from 60% to 67% compared to dichloromethane .

Q. How can researchers characterize this compound and confirm its structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For instance, tert-butyl carbamate derivatives exhibit distinct peaks in 1H^{1}\text{H}-NMR for the tert-butyl group (δ ~1.4 ppm) and carbamate NH (δ ~5.5–6.5 ppm) . High-Resolution Mass Spectrometry (HRMS) further confirms molecular weight, as demonstrated for a related carbamate compound ([M+H]+^+: 528.2972) . Infrared (IR) spectroscopy can identify carbonyl stretches (1700–1750 cm1^{-1}) and hydrogen-bonded NH groups .

Q. What purification strategies are effective for this compound?

Column chromatography using silica gel with gradients of ethyl acetate/hexane is widely employed. For polar derivatives, reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity . Molecular sieves (3Å) are also used to remove moisture and byproducts during synthesis .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in tert-butyl carbamate derivatives?

Diastereoselectivity in carbamate-based reactions, such as α-amidoalkylation, depends on steric and electronic factors. For example, intramolecular reactions favor specific transition states due to the tert-butyl group’s bulkiness, which restricts rotational freedom and stabilizes intermediates through hydrogen bonding . Solvent polarity and temperature further modulate selectivity, as seen in β-lactam syntheses where THF at 0°C enhanced diastereomeric ratios .

Q. What strategies mitigate side reactions during functionalization of this compound?

Protecting group compatibility is critical. The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but cleaved by acids (e.g., TFA). When introducing electrophilic groups (e.g., sulfonamides), mild reagents like DIAD/Ph3_3P in THF prevent Boc deprotection . Monitoring reaction progress via TLC or LC-MS helps identify intermediates and byproducts early .

Q. How can this compound be utilized in designing bioactive molecules?

This compound serves as a versatile intermediate in drug discovery. For example, it has been incorporated into tacrine hybrids for Alzheimer’s disease research, where the carbamate linker enhances blood-brain barrier penetration . In carbonic anhydrase inhibitors, tert-butyl carbamate derivatives improve solubility and target affinity by modulating hydrogen-bonding interactions .

Methodological Considerations

Q. What analytical techniques resolve contradictions in spectral data for carbamate derivatives?

Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. Multi-dimensional NMR (e.g., 13C^{13}\text{C}-HSQC) clarifies ambiguous signals, while X-ray crystallography provides definitive structural proof, as demonstrated for tert-butyl carbamate crystals with defined hydrogen-bond networks . Cross-validating HRMS with theoretical isotopic patterns ensures accurate mass assignments .

Q. How do researchers evaluate the stability of this compound under varying storage conditions?

Accelerated stability studies (40°C/75% RH) over 4–8 weeks assess degradation pathways. LC-MS monitors hydrolysis products (e.g., free amines or alcohols), while thermogravimetric analysis (TGA) evaluates thermal decomposition . Long-term storage recommendations include inert atmospheres (argon) and desiccants to prevent moisture-induced cleavage .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

While not classified as hazardous, standard lab precautions apply: use fume hoods, nitrile gloves, and eye protection. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as halogenated waste . Combustion products may include toxic gases (e.g., NOx_x), necessitating CO2_2/foam fire extinguishers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.